2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C14H16N4OS It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, as well as an acetohydrazide moiety linked to an ethylphenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 4,6-dimethylpyrimidine with sulfur-containing reagents to introduce the sulfanyl group.
Acetohydrazide Formation: The acetohydrazide moiety is prepared by reacting acetic acid hydrazide with suitable reagents.
Condensation Reaction: The final step involves the condensation of the pyrimidine derivative with the acetohydrazide in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide stands out due to its unique combination of a pyrimidine ring, sulfanyl group, and acetohydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H20N4OS/c1-4-14-5-7-15(8-6-14)10-18-21-16(22)11-23-17-19-12(2)9-13(3)20-17/h5-10H,4,11H2,1-3H3,(H,21,22)/b18-10+ |
InChI Key |
VMYHBCGCWKXSIT-VCHYOVAHSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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